molecular formula C10H15N3OS B7767937 5-(piperidin-1-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one

5-(piperidin-1-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one

Cat. No.: B7767937
M. Wt: 225.31 g/mol
InChI Key: HVNGXJJCRHNOQC-UHFFFAOYSA-N
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Description

Compound “5-(piperidin-1-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s molecular structure and characteristics make it a subject of interest for researchers and industries alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-(piperidin-1-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one” involves specific chemical reactions and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under mechanical grinding with a manganese catalyst and magnesium metal . This method ensures the formation of the desired compound with high efficiency.

Industrial Production Methods: In industrial settings, the production of compound “this compound” follows standardized protocols to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions and catalysts to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Compound “5-(piperidin-1-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions involving compound “this compound” lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Compound “5-(piperidin-1-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of compound “5-(piperidin-1-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)-2-sulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c14-9-8(6-11-10(15)12-9)7-13-4-2-1-3-5-13/h6H,1-5,7H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNGXJJCRHNOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CN=C(NC2=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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